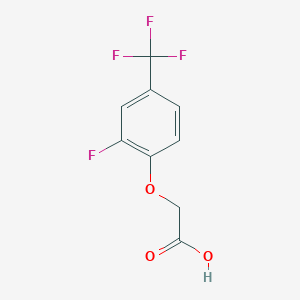

2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid consists of a phenoxyacetic acid group where one of the hydrogen atoms in the phenyl ring is replaced by a fluorine atom and a methyl group is replaced by a trifluoromethyl group .Physical And Chemical Properties Analysis

The boiling point of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is predicted to be 290.9±40.0 °C . The density is predicted to be 1.467±0.06 g/cm3 . The pKa value is predicted to be 2.93±0.10 .Applications De Recherche Scientifique

Environmental Impact and Degradation

Research has highlighted the environmental significance of phenoxyacetic acid herbicides, to which 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid is related. Studies have explored the etiology of lymphoma and soft-tissue neoplasms in relation to the exposure to phenoxyacetic acid herbicides and chlorophenols, noting a possible weak association with non-Hodgkin's lymphomas potentially linked to 2,4-D, a compound related in structure and function to 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid (Kelly & Guidotti, 1989).

Advances in Fluoroalkylation Reactions

The application of fluoroalkylation in aqueous media has been reviewed, highlighting the progress and development of methods for incorporating fluorinated groups into molecules. These advances are crucial for the production of pharmaceuticals, agrochemicals, and functional materials, underlining the environmental-friendly approaches to fluoroalkylation reactions, which could involve compounds like 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid (Song et al., 2018).

Chemosensor Development

Research into fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the importance of phenoxyacetic acid derivatives in developing sensors for detecting metal ions and other analytes. This underscores the potential utility of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid in creating sensitive and selective chemosensors for environmental and analytical applications (Roy, 2021).

Microbial Degradation and Environmental Fate

A review focused on the microbial degradation of polyfluoroalkyl chemicals provides insight into the environmental fate of compounds like 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid. The study discusses how microbial processes can lead to the degradation of fluoroalkyl and perfluoroalkyl moieties, contributing to the understanding of the environmental persistence and potential risks associated with these chemicals (Liu & Avendaño, 2013).

Synthesis and Industrial Applications

The practical synthesis of related compounds demonstrates the industrial relevance of fluoroalkylated biphenyls, highlighting the methodologies for their production and the challenges associated with their synthesis. This research could be applied to optimize the synthesis of 2-Fluoro-4-(trifluoromethyl)phenoxyacetic acid for various industrial applications (Qiu et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZPEVZDANFDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-FLuoro-4-(trifluoromethyl)phenoxyacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573547.png)

![2-chloro-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2573548.png)

![6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2573550.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2573552.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2573555.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2573556.png)

![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)